4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide
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Overview
Description
The compound “4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen in the ring . Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. While specific synthesis methods for this compound were not found in the search results, thiazole derivatives are generally synthesized using a variety of chemical techniques . The synthesis often involves the reaction of various precursors under specific conditions .Scientific Research Applications
Antimicrobial Activity
Research has highlighted the synthesis of heterocyclic compounds incorporating thiazole units, demonstrating their potential as antimicrobial agents. The study by Bondock et al. (2008) utilized a cyano-containing precursor similar to the compound of interest for synthesizing new coumarin, pyridine, pyrrole, thiazole, and other derivatives, evaluated for antimicrobial efficacy. This suggests a broad application of thiazole derivatives in developing new antimicrobial compounds (Bondock, Rabie, Etman, & Fadda, 2008).
Imaging and Diagnostic Applications
Thiazole derivatives have been explored for imaging purposes, such as in the development of ligands for positron emission tomography (PET) imaging. Fujinaga et al. (2012) synthesized compounds with thiazole and benzamide motifs for PET imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain, highlighting their diagnostic potential in neuroscience (Fujinaga et al., 2012).
Anticancer Activity
The modification of thiazole-containing compounds to enhance their biological activity, particularly against cancer, is a significant area of research. For instance, the development of indole-based GTPase inhibitors incorporating thiazole units has shown potential in cancer treatment by inhibiting dynamin-related processes (Gordon et al., 2013).
Heterocyclic Compound Synthesis
The versatility of thiazole derivatives in synthesizing various heterocyclic compounds has been demonstrated, such as in the preparation of quinazolinones with expected antitumor and antifungal activities. This underscores the compound's utility in synthesizing biologically active molecules for therapeutic applications (El-bayouki et al., 2011).
Novel Synthetic Routes and Mechanistic Insights
The reactivity of similar cyano- and thiazole-containing compounds has been explored to understand their behavior towards various nucleophiles, offering insights into novel synthetic routes and mechanisms that could be applied to a wide range of chemical synthesis and modification processes (Bondock, Tarhoni, & Fadda, 2011).
Mechanism of Action
Target of Action
The compound “4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-15(24-10-19-11)8-13(9-18)16(22)20-14-6-4-12(5-7-14)17(23)21(2)3/h4-8,10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHECRBMRNFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide |
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